molecular formula C10H12N6 B1483315 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098134-41-7

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1483315
CAS No.: 2098134-41-7
M. Wt: 216.24 g/mol
InChI Key: ZMNHNYMZRIIGTP-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C10H12N6 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antimicrobial and Anticancer Agents

Compounds derived from 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide have shown significant potential as antimicrobial and anticancer agents. For instance, a study by Hafez et al. (2016) synthesized and evaluated a series of novel pyrazole derivatives, demonstrating substantial antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in some compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization

2. Synthesis and Characterization

The synthesis process of such compounds is crucial for their application in scientific research. For example, Yeming Ju (2014) described an efficient synthesis route for a closely related compound, Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate in pesticide synthesis (Yeming Ju, 2014).

Tuberculosis Treatment

3. Anti-Tubercular Evaluation

Another study by Vavaiya et al. (2022) focused on the synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives, demonstrating significant potential in tuberculosis treatment. One compound, in particular, showed potent activity against mycobacterium tuberculosis (Vavaiya et al., 2022).

Cancer Treatment

4. Lung Cancer Cell Growth Inhibition

Research by Zheng et al. (2011) synthesized a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibitory effects on the growth of A549 and H322 lung cancer cells in dosage-dependent manners (Zheng et al., 2011).

Fluorescent Compounds

5. Fluorescent Compounds Synthesis

A study by Liang-Wen Zheng et al. (2011) synthesized fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited unique optical properties, showcasing potential applications in fluorescence spectroscopy (Liang-Wen Zheng et al., 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can modulate cell signaling pathways, which are essential for transmitting information from the cell surface to the nucleus. This modulation can lead to changes in gene expression, affecting the production of proteins that regulate cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. For example, the compound may inhibit kinases by occupying their active sites, preventing the transfer of phosphate groups. Additionally, this compound can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting specific enzymes or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, the metabolic pathway that converts glucose into pyruvate, leading to changes in energy production and cellular metabolism. Additionally, this compound can affect the levels of specific metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as its concentration in specific tissues or cells determines its efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

2-ethyl-5-pyrazin-2-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c1-2-16-9(10(11)12)5-7(15-16)8-6-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNHNYMZRIIGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CN=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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